molecular formula C17H17N3O B2982407 (2E)-4,4-dimethyl-3-oxo-2-{[(quinolin-8-yl)amino]methylidene}pentanenitrile CAS No. 1025578-01-1

(2E)-4,4-dimethyl-3-oxo-2-{[(quinolin-8-yl)amino]methylidene}pentanenitrile

Cat. No.: B2982407
CAS No.: 1025578-01-1
M. Wt: 279.343
InChI Key: OEGMSMCRKYZDBJ-ACCUITESSA-N
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Description

(2E)-4,4-dimethyl-3-oxo-2-{[(quinolin-8-yl)amino]methylidene}pentanenitrile is a complex organic compound with a unique structure that includes a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4,4-dimethyl-3-oxo-2-{[(quinolin-8-yl)amino]methylidene}pentanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 8-aminoquinoline with a suitable aldehyde or ketone under acidic or basic conditions to form the imine intermediate. This intermediate is then subjected to further reactions, such as nitrile formation and methylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-4,4-dimethyl-3-oxo-2-{[(quinolin-8-yl)amino]methylidene}pentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety or the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-4,4-dimethyl-3-oxo-2-{[(quinolin-8-yl)amino]methylidene}pentanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its quinoline moiety is known for its biological activity, making it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-4,4-dimethyl-3-oxo-2-{[(quinolin-8-yl)amino]methylidene}pentanenitrile involves its interaction with specific molecular targets. The quinoline moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • 2-Aminoethyl methacrylate

Uniqueness

Compared to similar compounds, (2E)-4,4-dimethyl-3-oxo-2-{[(quinolin-8-yl)amino]methylidene}pentanenitrile stands out due to its unique combination of a quinoline moiety and a nitrile group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(2E)-4,4-dimethyl-3-oxo-2-[(quinolin-8-ylamino)methylidene]pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-17(2,3)16(21)13(10-18)11-20-14-8-4-6-12-7-5-9-19-15(12)14/h4-9,11,20H,1-3H3/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGMSMCRKYZDBJ-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC1=CC=CC2=C1N=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/NC1=CC=CC2=C1N=CC=C2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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